(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane, commonly known as limonene, is a cyclic terpene found in the rind of citrus fruits. It is a colorless liquid with a strong citrus odor and is commonly used in the fragrance and flavor industry. However, limonene also has several potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
Limonene's mechanism of action is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. It may also work by modulating the immune system and reducing oxidative stress.
Biochemical and Physiological Effects:
Limonene has been shown to have several biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inducing apoptosis in cancer cells. It has also been shown to have antimicrobial properties and may help reduce the risk of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using limonene in lab experiments is its low toxicity, making it a safer alternative to other solvents. It is also readily available and relatively inexpensive. However, limonene has a low boiling point and is highly volatile, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on limonene, including:
1. Investigating its potential as a therapeutic agent for cancer and other diseases.
2. Studying its effects on the immune system and its potential to modulate immune responses.
3. Exploring its potential as an antimicrobial agent and its ability to reduce the risk of infections.
4. Investigating its potential as a flavoring agent in food and beverages.
5. Studying its potential as a solvent in green chemistry and sustainable manufacturing.
In conclusion, (3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane, or limonene, has several potential applications in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. While there are some limitations to using limonene in lab experiments, its low toxicity and availability make it a valuable tool for scientific research.
Synthesemethoden
Limonene can be synthesized from the peel of citrus fruits or through a chemical process using turpentine oil. The chemical process involves distilling turpentine oil and separating the limonene from the other components. This method produces a higher yield of limonene and is commonly used in the fragrance and flavor industry.
Wissenschaftliche Forschungsanwendungen
Limonene has several potential applications in scientific research, including as a solvent, a flavoring agent, and a potential therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
13837-95-1 |
---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h10H,1,3-7H2,2H3/t10-/m1/s1 |
InChI-Schlüssel |
IRKOFIFCPOQHKY-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CCCC(=C)C1 |
SMILES |
CC(=C)C1CCCC(=C)C1 |
Kanonische SMILES |
CC(=C)C1CCCC(=C)C1 |
Andere CAS-Nummern |
13837-95-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.